N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide
Overview
Description
N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide (DPNB) is an organic compound belonging to the class of pyrazoles. It is a white crystalline powder that is insoluble in water. DPNB is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other mediators of inflammation. DPNB has been studied for its potential use in the treatment of inflammatory diseases, cancer, and other conditions.
Scientific Research Applications
1. Application in Neuroscience Research
- Summary of Application: This compound, also referred to as CDPPB, has been used in research to investigate its effects on depressive-like behavior induced by repeated social defeat stress in mice .
- Methods of Application: The depressive-like behavior was induced in male C57BL/6J mice using a repeated social defeat stress model . CDPPB was administered orally at a dose of 20 mg/kg .
- Results: The study found that a single oral dose of CDPPB alleviated the social avoidance behaviors in the stress-susceptible mice . This suggests that CDPPB, a positive allosteric modulator of mGluR5, could be a promising anti-depressant candidate with limited side effects .
2. Application in Aquatic Toxicology
- Summary of Application: Pyrazoline derivatives, such as N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide, have been studied for their biological and pharmacological activities, including their effects on rainbow trout alevins .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the available information .
- Results: The results or outcomes obtained were not specified in the available information .
3. Application in Cancer Research
- Summary of Application: A series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were designed and synthesized in an effort to discover potential cytotoxic agents .
- Methods of Application: These newly synthesized novel derivatives were screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) with various concentrations of 0.625 µM, 1.25 µM, 2.5 µM, 5 µM and 10 µM, respectively .
- Results: Most of the derivatives exhibited promising cytotoxic activity. Particularly, compounds 8j (R1 = OMe and R3 = NO2) and 8e (R3 = CF3) demonstrated remarkable cytotoxic activity with IC50 values 0.426 µM ± 0.455 and 0.608 µM ± 0.408, which are even better than the standard drug cisplatin 0.636 µM ± 0.458 .
4. Application in Neuropharmacology
- Summary of Application: N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides have been studied for their effects as positive allosteric modulators of the metabotropic glutamate-5 receptor in rat cortical astrocytes .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the available information .
- Results: The results or outcomes obtained were not specified in the available information .
5. Application in Molecular Diversity
- Summary of Application: A series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were designed and synthesized in an effort to discover potential cytotoxic agents .
- Methods of Application: These newly synthesized novel derivatives were screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) with various concentrations of 0.625 µM, 1.25 µM, 2.5 µM, 5 µM and 10 µM, respectively .
- Results: Most of the derivatives exhibited promising cytotoxic activity. Particularly, compounds 8j (R1 = OMe and R3 = NO2) and 8e (R3 = CF3) demonstrated remarkable cytotoxic activity with IC50 values 0.426 µM ± 0.455 and 0.608 µM ± 0.408, which are even better than the standard drug cisplatin 0.636 µM ± 0.458 .
6. Application in Neuropharmacology
- Summary of Application: N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides have been studied for their effects as positive allosteric modulators of the metabotropic glutamate-5 receptor in rat cortical astrocytes .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the available information .
- Results: The results or outcomes obtained were not specified in the available information .
properties
IUPAC Name |
N-(2,5-diphenylpyrazol-3-yl)-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3/c27-22(17-11-13-19(14-12-17)26(28)29)23-21-15-20(16-7-3-1-4-8-16)24-25(21)18-9-5-2-6-10-18/h1-15H,(H,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIALCSMRIHRFPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469437 | |
Record name | DPAP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide | |
CAS RN |
890764-36-0 | |
Record name | DPAP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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